molecular formula C24H18 B3423261 Quaterphenyl CAS No. 29036-02-0

Quaterphenyl

Cat. No.: B3423261
CAS No.: 29036-02-0
M. Wt: 306.4 g/mol
InChI Key: OWPJBAYCIXEHFA-UHFFFAOYSA-N
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Description

Quaterphenyl is an organic compound consisting of four benzene rings connected in a linear arrangement. It is a member of the polyphenyl family and is known for its high stability and unique photophysical properties. The molecular formula of this compound is C₂₄H₁₈, and it has a molecular weight of 306.4 g/mol . This compound is used in various scientific and industrial applications due to its excellent luminescent properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quaterphenyl can be synthesized through several methods. One common method involves the coupling of biphenyl intermediates. For example, the arylation of 1,3-dinitrobenzene followed by coupling of the resulting biphenyls can produce symmetrically substituted quaterphenyls . Another method involves the solventless synthesis of quaterphenyls from chalcones and allyl sulfones using solid sodium hydroxide and polyethylene glycol under phase transfer catalysis conditions .

Industrial Production Methods

In industrial settings, this compound can be produced through physical vapor transport (PVT) methods. This involves the sublimation of this compound at high temperatures and its subsequent condensation to form crystalline films . This method is advantageous for producing high-purity this compound with well-defined crystal structures.

Chemical Reactions Analysis

Types of Reactions

Quaterphenyl undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products

The major products formed from these reactions include substituted quaterphenyls, quinones, and hydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its balance of high stability, excellent luminescent properties, and ease of synthesis. Its linear arrangement of benzene rings allows for strong exciton coupling and efficient energy transfer, making it highly suitable for optoelectronic applications .

Properties

IUPAC Name

1-phenyl-3-(3-phenylphenyl)benzene
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InChI

InChI=1S/C24H18/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPJBAYCIXEHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H18
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DSSTOX Substance ID

DTXSID5029346
Record name Quaterphenyl
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Molecular Weight

306.4 g/mol
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Physical Description

Other Solid, Waxy solid; [EPA ChAMP: Hazard Characterization]
Record name Quaterphenyl
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Vapor Pressure

0.00000086 [mmHg]
Record name Quaterphenyl
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CAS No.

1166-18-3, 29036-02-0
Record name Quaterphenyl
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Record name M-QUATERPHENYL
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Record name QUATERPHENYL
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Synthesis routes and methods

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